molecular formula C22H26N6 B12240525 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B12240525
M. Wt: 374.5 g/mol
InChI Key: VGQQLHFHJLQWDG-UHFFFAOYSA-N
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Description

2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H26N6

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H26N6/c1-15-24-20-8-4-6-18(20)22(25-15)28-11-9-27(10-12-28)21-17(14-23)13-16-5-2-3-7-19(16)26-21/h13H,2-12H2,1H3

InChI Key

VGQQLHFHJLQWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=C5CCCCC5=N4)C#N

Origin of Product

United States

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